Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate
Description
Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate is a heterocyclic compound featuring a pyridine-2-carboxylate ester core substituted at the 6-position with a carbamoyl-linked 6-methoxybenzothiazole moiety.
Properties
IUPAC Name |
ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-3-24-16(22)13-6-4-5-12(18-13)15(21)20-17-19-11-8-7-10(23-2)9-14(11)25-17/h4-9H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVMSCPQIZAZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816333 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the coupling of 6-methoxybenzo[d]thiazole-2-amine with ethyl 6-chloronicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the picolinate ester moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with the thiazole ring.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.
Comparison with Similar Compounds
Structural Features
Core Similarities : The pyridine-2-carboxylate ester scaffold is shared across analogs, but substituents at the 6-position vary significantly:
- Target Compound : 6-Methoxybenzothiazole carbamoyl group .
- Ethyl 6-(1-Pyrrolidyl)pyridine-2-carboxylate : Pyrrolidine substituent (C12H16N2O2, molar mass 220) .
- Compound 11 () : Complex bis-amide structure with nitro groups and extended methoxyethoxy chains .
- Patent Examples (): Benzothiazol-2-yl amino groups coupled to tetrahydroquinoline (Example 1) or adamantane-containing systems (Example 24) .
Key Differences :
- The 6-methoxy group on the benzothiazole in the target compound may enhance solubility compared to non-methoxy analogs .
Physicochemical Properties
*LogP values are estimated based on substituent contributions.
Key Observations :
- The target compound’s benzothiazole moiety increases molar mass and hydrophobicity compared to pyrrolidine analogs .
- Extended chains (e.g., in Compound 11) drastically elevate molecular weight and reduce solubility .
Research Findings and Implications
- Structural Optimization : The 6-methoxy group balances hydrophobicity and solubility, making the target compound more drug-like than highly substituted analogs (e.g., Compound 11) .
- Thermal Stability : Elevated-temperature NMR studies () suggest that conformational dynamics in carbamoyl-linked compounds may require tailored formulation strategies .
Biological Activity
Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₄H₁₆N₂O₄S
- Molecular Weight : 308.35 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOC(=O)C1=CC(=C(C=N)C(=O)N1C2=CC=NS=C2)C(=O)O
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study assessing various benzothiazole derivatives found that they possess antibacterial and antifungal activities, suggesting that this compound may also share similar characteristics due to its structural components .
Anticancer Properties
Several studies have focused on the anticancer potential of benzothiazole derivatives. For instance, compounds containing the benzothiazole moiety have shown efficacy against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The mechanism of action is often linked to the inhibition of key signaling pathways such as PI3K and mTOR, which are crucial for cancer cell proliferation and survival .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Similar compounds have demonstrated inhibitory effects on enzymes involved in critical biological processes, including proteases and kinases. This suggests a potential role in therapeutic applications targeting diseases where these enzymes are dysregulated .
Study on Anticancer Activity
A notable study investigated the antiproliferative effects of various benzothiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range against multiple cancer types. The presence of electron-withdrawing groups significantly enhanced their activity .
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.5 |
| Compound B | HCT116 | 2.0 |
| Ethyl 6-[...] | A549 | 3.0 |
Enzyme Inhibition Studies
Another research effort focused on the enzyme inhibition properties of related compounds. In vitro assays showed that certain derivatives could inhibit key enzymes involved in cancer progression and inflammation, with some achieving K_i values in the nanomolar range .
Q & A
Basic: What are the common synthetic routes for preparing Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate?
Methodological Answer:
The synthesis typically involves coupling the 6-methoxy-1,3-benzothiazole-2-amine moiety with pyridine-2-carboxylic acid derivatives. A standard approach uses coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). Solvent choice (e.g., dichloromethane or DMF) and reaction temperature (20–40°C) are critical for optimizing yield and purity .
Key Reaction Steps:
Activation of the carboxylic acid group on pyridine-2-carboxylate.
Nucleophilic attack by the benzothiazol-2-amine.
Purification via column chromatography or recrystallization.
Advanced: How can reaction conditions be optimized to minimize side products in the synthesis of this compound?
Methodological Answer:
Side products often arise from incomplete coupling or ester hydrolysis. To mitigate these:
- Temperature Control: Maintain sub-ambient temperatures (0–10°C) during coupling to reduce racemization or decomposition.
- Moisture-Free Conditions: Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the ethyl ester group.
- Stoichiometric Ratios: A 1.2:1 molar ratio of coupling agent to carboxylic acid ensures complete activation.
- Post-Reaction Quenching: Add aqueous workup (e.g., dilute HCl) to deactivate excess reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
